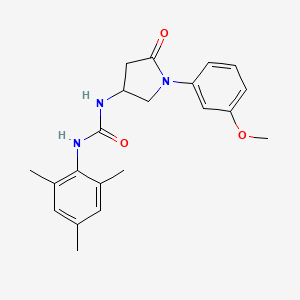
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- Enzyme Inhibition and Anticancer Investigations : A study explored the synthesis of seventeen urea derivatives, including "1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea" and its related compounds. These derivatives were evaluated for their inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Moreover, their effects on a prostate cancer cell line were observed, with one of the new compounds showing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014) Synthesis, enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas.
Molecular Structure and Computational Study
- Quantum Chemical and Spectroscopic Characterization : A molecular study involving quantum chemical calculations, spectroscopic, and X-ray diffraction analyses was conducted on a related molecule. This research aimed to understand the molecular geometry, vibrational frequencies, and chemical shift values, offering insights into the structural and electronic properties that could be relevant for designing urea derivatives with specific biochemical activities (Saraçoǧlu & Cukurovalı, 2013) Quantum chemical, spectroscopic and X-ray diffraction studies of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol.
Pharmacological Implications
- Active Metabolite of PI3 Kinase Inhibitor : Another study described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the complex synthetic pathways involved in producing biologically active urea derivatives with potential therapeutic applications (Chen et al., 2010) Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179.
Reactivity and Interaction Studies
- Spectroscopic Characterization and Computational Study : The reactivity and interaction properties of newly synthesized imidazole derivatives were investigated through spectroscopic measurements and computational studies. These studies provide a foundation for understanding how structural modifications can influence the biological activity and interactions of urea derivatives (Hossain et al., 2018) Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study.
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-8-14(2)20(15(3)9-13)23-21(26)22-16-10-19(25)24(12-16)17-6-5-7-18(11-17)27-4/h5-9,11,16H,10,12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXYDYAKRXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

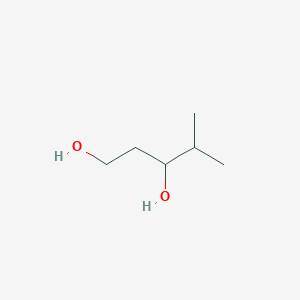
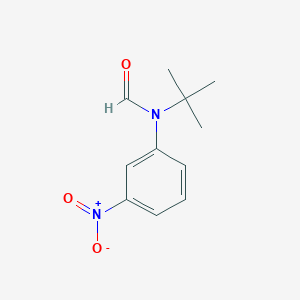
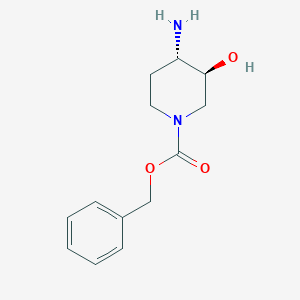
![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)
![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
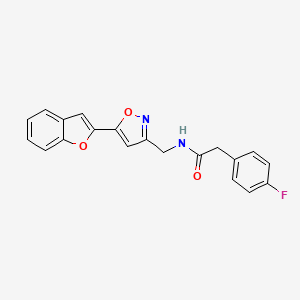
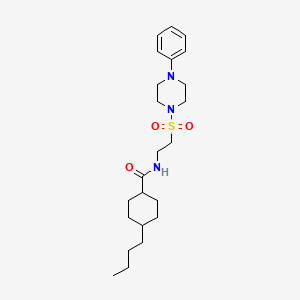
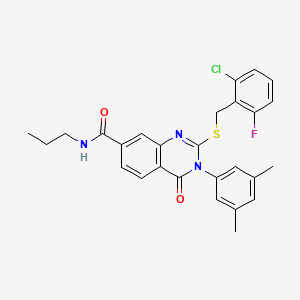
![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
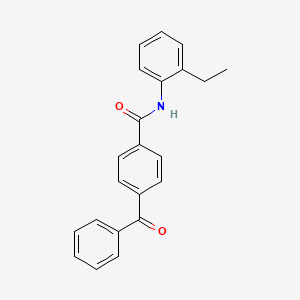
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

